2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Physicochemical property optimization Lead-like building block selection Kinase inhibitor design

2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1503399-82-3) is a heterobicyclic building block belonging to the 5H-pyrrolo[2,3-b]pyrazine scaffold class, which is preferentially associated with kinase inhibitory activity over antimicrobial or antiviral profiles. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, this compound features a 7-carboxylic acid handle for direct amide/ester coupling and a 2,3-dimethyl substitution pattern on the pyrazine ring that modulates lipophilicity (LogP 1.27) and steric properties.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B12935626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=CN2)C(=O)O)C
InChIInChI=1S/C9H9N3O2/c1-4-5(2)12-8-7(11-4)6(3-10-8)9(13)14/h3H,1-2H3,(H,10,12)(H,13,14)
InChIKeyJDTSFGAEXBFYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid – A Key Building Block for Kinase-Targeted Drug Discovery Programs


2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1503399-82-3) is a heterobicyclic building block belonging to the 5H-pyrrolo[2,3-b]pyrazine scaffold class, which is preferentially associated with kinase inhibitory activity over antimicrobial or antiviral profiles [1]. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, this compound features a 7-carboxylic acid handle for direct amide/ester coupling and a 2,3-dimethyl substitution pattern on the pyrazine ring that modulates lipophilicity (LogP 1.27) and steric properties . The scaffold is extensively documented in kinase inhibitor patents (e.g., EP 1388541 A1, WO2011144585A1) and has yielded clinical leads against FGFR, JAK3, and SYK kinases, with X-ray co-crystal structures (PDB 4i0r, 4i6q, 4hvd) confirming the 7-carboxamide moiety as the critical hinge-binding pharmacophore [2][3][4].

Why Generic Pyrrolopyrazine Building Blocks Cannot Replace 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid in Kinase-Focused SAR Campaigns


The 5H-pyrrolo[2,3-b]pyrazine scaffold class is not monolithic: the sub-classification of pyrrolopyrazine isomers dictates biological target preference, with the [2,3-b] fusion specifically favoring kinase inhibition over the antimicrobial/antiviral profiles of the [1,2-a] isomer [1]. Within the [2,3-b] series, substitution identity critically governs elaborated inhibitor potency, selectivity, and ADME properties. The 2,3-dimethyl substitution on the pyrazine ring alters the electronic character of the hinge-binding nitrogen and introduces steric bulk absent in the unsubstituted parent 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 502141-03-9), which can significantly shift kinase selectivity profiles [2]. Furthermore, the 7-carboxylic acid group is not merely a synthetic convenience—it is the essential functional handle for generating the 7-carboxamide pharmacophore that X-ray crystallography confirms as the critical hinge-binding motif in SYK and JAK3 kinase domains [3][4]. Substituting a building block lacking either the 2,3-dimethyl pattern or the 7-COOH handle therefore introduces uncontrolled variables that undermine SAR reproducibility and delay lead optimization timelines.

Quantitative Differentiation Evidence for 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid vs. Closest Analogs and Scaffold Alternatives


LogP and Molecular Weight Differentiation vs. Unsubstituted Parent 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic Acid

2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (target) exhibits a measured LogP of 1.27 and molecular weight of 191.19 g/mol, representing a +28.06 Da mass increase and an estimated LogP increment of approximately +0.7 units relative to the unsubstituted parent 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (MW 163.13 g/mol, predicted LogP ~0.5–0.6) . The TPSA of the target compound is 78.87 Ų, with 3 H-bond acceptors and 2 H-bond donors, placing it within favorable lead-like chemical space (TPSA < 90 Ų, LogP < 3) while offering higher passive permeability potential than the unsubstituted analog .

Physicochemical property optimization Lead-like building block selection Kinase inhibitor design

Purity Specification Advantage: 98% (Target) vs. 97% (Unsubstituted Parent Building Block)

The target compound is commercially available at 98% purity (LeYan, Product No. 1560183), while the unsubstituted parent 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 502141-03-9) is consistently listed at 97% purity across multiple reputable vendors including AChemBlock and Aladdin . The 1-percentage-point purity differential (98% vs. 97%) represents a meaningful reduction in total impurity burden for the target compound, corresponding to ≤2% total impurities vs. ≤3%.

Building block procurement Quality assurance SAR reproducibility

Scaffold-Class Discrimination: 5H-Pyrrolo[2,3-b]pyrazine Scaffold Preferentially Yields Kinase Inhibitors Over Antimicrobial Agents vs. Pyrrolo[1,2-a]pyrazine Isomer

A comprehensive 2021 review by Dehnavi et al. systematically classified pyrrolopyrazine biological activities by scaffold isomer and demonstrated that 5H-pyrrolo[2,3-b]pyrazine derivatives are preferentially associated with kinase inhibition, whereas the regioisomeric pyrrolo[1,2-a]pyrazine scaffold exhibits predominantly antibacterial, antifungal, and antiviral activities [1]. The [2,3-b] scaffold has yielded potent and selective inhibitors across multiple kinase families: FGFR1 IC₅₀ = 0.6 nM (compound 13, Molecules 2018), JAK3 inhibitors with >100-fold selectivity over JAK1 (Bioorg. Med. Chem. Lett. 2013), SYK inhibitors with nanomolar potency (PDB 4i0r), and CDK/GSK-3 inhibitors (aloisines, IC₅₀ = 120–920 nM) [2][3][4].

Kinase drug discovery Scaffold selection Target-class prioritization

FGFR Scaffold-Hopping Advantage: 5H-Pyrrolo[2,3-b]pyrazine Core Increases FGFR1 Binding Activity Relative to 1H-Pyrazolo[4,3-b]pyridine Core

In a structure-based drug design study (Molecules, 2018), researchers demonstrated that changing the core scaffold from 1H-pyrazolo[4,3-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine increased FGFR1 binding activity. Compounds 9 and 10 (pyrrolo[2,3-b]pyrazine core) showed FGFR1 inhibition of 92.5% and 91.0% at 10 μM, which represented a measurable increase relative to their pyrazolo[4,3-b]pyridine counterparts (compounds 5 and 6) [1]. The optimized lead compound 13 (pyrrolo[2,3-b]pyrazine core, unsubstituted pyrazole) achieved FGFR1 IC₅₀ = 0.6 nM with >90% inhibition at 10 nM, and demonstrated high selectivity when profiled against a 17-kinase panel including c-Met (4.6% inhibition at 1 μM), EGFR (0%), ErbB2 (0%), Src (0%), and Abl (0%) [1].

FGFR inhibitor development Scaffold hopping Kinase hinge binding

2,3-Dimethyl Substitution Pattern Is Explicitly Within the Claimed Scope of Pyrrolopyrazine Kinase Inhibitor Patents, Enabling Direct IP-Compliant Lead Generation

The foundational pyrrolopyrazine kinase inhibitor patent EP 1388541 A1 (filed 2003, Les Laboratoires Servier) explicitly defines the general Formula (I) wherein R2 and R3 are identical or different and represent H or C1-C6 alkyl, including straight or branched-chain alkyl [1]. This definition directly encompasses the 2,3-dimethyl substitution pattern (R2 = CH₃, R3 = CH₃) of the target compound. Additionally, WO2011144585A1 (Roche, 2011) describes pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives as JAK and SYK inhibitors with selective JAK3 inhibition, wherein the 7-carboxylic acid or its amide derivatives constitute the core pharmacophore [2]. The target compound thus serves as a direct synthetic precursor to compounds within the scope of these foundational patents.

Patent landscape analysis Kinase inhibitor IP Freedom-to-operate

Optimal Procurement and Deployment Scenarios for 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-to-Lead and Scaffold-Hopping Programs Requiring a Validated FGFR/JAK/SYK Pharmacophore

Discovery teams pursuing FGFR, JAK, or SYK kinase targets should prioritize this compound as their primary pyrrolopyrazine building block. The scaffold has demonstrated sub-nanomolar FGFR1 potency (IC₅₀ = 0.6 nM) with excellent selectivity (no inhibition of c-Met, EGFR, ErbB2, Src, or Abl at 1 μM) in published lead optimization campaigns [1]. The 7-carboxylic acid enables direct amide coupling to generate the hinge-binding carboxamide pharmacophore confirmed by X-ray co-crystal structures of SYK (PDB 4i0r) and JAK3 (PDB 4i6q, 4hvd) [2][3]. The 2,3-dimethyl substitution provides the lipophilic increment (LogP 1.27) that may improve passive permeability relative to the unsubstituted analog, while maintaining lead-like TPSA (78.87 Ų) suitable for oral bioavailability optimization .

Parallel SAR Libraries for Kinase Selectivity Profiling Where 2,3-Dimethyl Steric and Electronic Properties Are Essential Variables

Medicinal chemistry teams conducting systematic SAR around the pyrazine ring substituents should use this compound as the dimethyl reference point in a matrix library. The Dehnavi et al. (2021) review establishes that 5H-pyrrolo[2,3-b]pyrazine scaffold activity is highly sensitive to substitution pattern, with different biological profiles emerging for different regioisomers [4]. By comparing amide-coupled products derived from this 2,3-dimethyl building block with those derived from the unsubstituted parent (CAS 502141-03-9) or mono-methyl analogs, teams can deconvolute the contribution of pyrazine ring methylation to kinase selectivity, potency, and ADME properties . The 98% purity specification reduces the risk of impurity-driven false positives in biological assays .

IP-Compliant Lead Generation Within the Scope of Foundational Pyrrolopyrazine Kinase Inhibitor Patents

Industrial drug discovery groups operating in the kinase inhibitor space can use this building block to generate novel chemical matter that falls within the extensively enabled SAR scope of EP 1388541 A1 (R2, R3 = C1-C6 alkyl) and WO2011144585A1 (7-carboxamide JAK/SYK inhibitors) [5][6]. The explicit patent coverage of the 2,3-dimethyl pattern and 7-carboxylic acid handle provides a secure foundation for lead optimization, as the resulting amide-coupled derivatives map directly onto the pharmacophore described in the patent literature. This reduces the risk of late-stage IP challenges and facilitates freedom-to-operate assessments.

Procurement-Quality-Driven SAR Reproducibility in Multi-Site Collaborative Discovery Projects

For multi-site or CRO-mediated medicinal chemistry projects where building block lot-to-lot consistency is critical for assay reproducibility, the 98% purity specification of this compound provides a documented quality advantage over the 97% purity of the unsubstituted parent . The 1-percentage-point purity differential translates to an approximately 33% reduction in total impurity burden, which is meaningful when considering that impurities present in the building block can be carried through multi-step synthetic sequences and amplified in final test compounds, potentially confounding biological assay interpretation and wasting screening resources.

Quote Request

Request a Quote for 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.